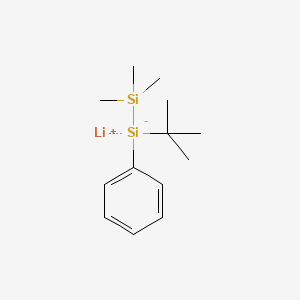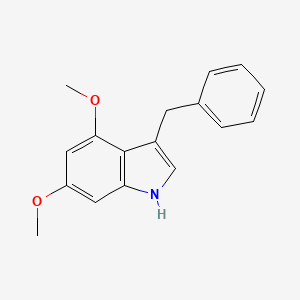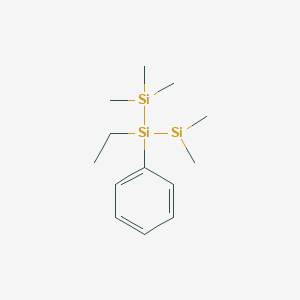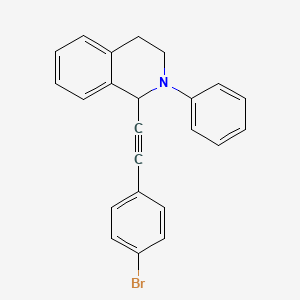silane CAS No. 849720-35-0](/img/structure/B14205997.png)
[(Diphenylmethyl)sulfanyl](triphenyl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Diphenylmethyl)sulfanylsilane is an organosilicon compound characterized by the presence of both phenyl and sulfanyl groups attached to a silicon atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Diphenylmethyl)sulfanylsilane typically involves the reaction of triphenylsilane with diphenylmethyl sulfide under specific conditions. The reaction is often carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.
Industrial Production Methods
While specific industrial production methods for (Diphenylmethyl)sulfanylsilane are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes the use of larger reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
(Diphenylmethyl)sulfanylsilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol or other reduced forms.
Substitution: The phenyl groups attached to the silicon atom can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under controlled conditions to achieve specific substitutions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted phenyl derivatives, depending on the reaction pathway and conditions.
科学研究应用
(Diphenylmethyl)sulfanylsilane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds and the modification of silicon-based materials.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a drug precursor or as a component in drug delivery systems.
Industry: It finds applications in the development of advanced materials, such as coatings, adhesives, and composites, due to its unique chemical properties.
作用机制
The mechanism of action of (Diphenylmethyl)sulfanylsilane involves its interaction with various molecular targets and pathways. The phenyl and sulfanyl groups can participate in different chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The silicon atom provides a unique platform for further functionalization, enhancing its versatility in various applications.
相似化合物的比较
Similar Compounds
Triphenylsilane: A closely related compound with three phenyl groups attached to a silicon atom.
Diphenylmethylsilane: Contains two phenyl groups and one methyl group attached to silicon.
Phenylsilane: A simpler compound with one phenyl group attached to silicon.
Uniqueness
(Diphenylmethyl)sulfanylsilane stands out due to the presence of both phenyl and sulfanyl groups, which confer unique chemical properties and reactivity. This combination allows for diverse applications and makes it a valuable compound in research and industry.
属性
CAS 编号 |
849720-35-0 |
|---|---|
分子式 |
C31H26SSi |
分子量 |
458.7 g/mol |
IUPAC 名称 |
benzhydrylsulfanyl(triphenyl)silane |
InChI |
InChI=1S/C31H26SSi/c1-6-16-26(17-7-1)31(27-18-8-2-9-19-27)32-33(28-20-10-3-11-21-28,29-22-12-4-13-23-29)30-24-14-5-15-25-30/h1-25,31H |
InChI 键 |
PTKLTNQLHVBOJK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)S[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-(8,8-Difluoro-1-bicyclo[5.1.0]octanyl)morpholine;hydrochloride](/img/structure/B14205924.png)
![3-[(1R)-1-methoxy-1-phenylethyl]-5-methyl-1H-pyrazole](/img/structure/B14205934.png)
![1-{4-[(Triphenylsilyl)oxy]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B14205942.png)
![2,2'-({2-[(4-Nitrobenzoyl)oxy]ethyl}azanediyl)diacetic acid](/img/structure/B14205949.png)



![4-[(2-Chloro-4-nitrophenoxy)methyl]-1,3-thiazole](/img/structure/B14205985.png)
![Methanesulfonamide, N-[(2-iodophenyl)methyl]-](/img/structure/B14205987.png)

![N-[2-(1H-Indol-2-yl)phenyl]thiourea](/img/structure/B14205989.png)
![2-[(Phenoxycarbonyl)amino]-2-(thiophen-2-yl)ethyl methanesulfonate](/img/structure/B14205992.png)
![1H-Indole, 3-[[(2S,4S)-2,5,5-triethyl-3-methyl-4-oxazolidinyl]methyl]-](/img/structure/B14205993.png)
